(3-Ethoxypropyl)urea

Descripción

BenchChem offers high-quality (3-Ethoxypropyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethoxypropyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

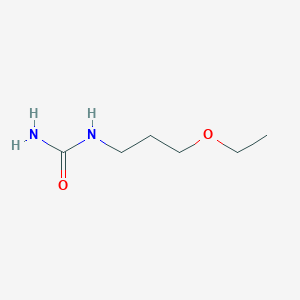

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxypropylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-10-5-3-4-8-6(7)9/h2-5H2,1H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCWCFQLRDEUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (3-Ethoxypropyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethoxypropyl)urea is a chemical compound belonging to the urea family, characterized by an ethoxypropyl group attached to one of the nitrogen atoms of the urea moiety. While specific details for this compound are not widely available in public databases, this guide provides a comprehensive overview of its known properties, a general synthesis approach, and safety considerations based on the parent compound, urea. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

| Property | (3-Ethoxypropyl)urea | Urea (for reference) |

| CAS Number | Not Found | 57-13-6 |

| Molecular Formula | C₆H₁₄N₂O₂[1] | CH₄N₂O |

| Molecular Weight | 146.19 g/mol [1] | 60.06 g/mol |

| Appearance | - | White solid[2] |

| Melting Point | - | 131 - 135 °C[2] |

| Boiling Point | - | Decomposes >132 °C[2] |

| Density | - | 1.32 g/cm³ |

| Solubility | - | Highly soluble in water |

Synthesis of (3-Ethoxypropyl)urea: A General Approach

A common and effective method for the synthesis of monosubstituted ureas, such as (3-Ethoxypropyl)urea, is the reaction of a primary amine with an isocyanate. In this case, 3-ethoxypropan-1-amine would be reacted with an isocyanate source. A detailed experimental protocol for a similar reaction is provided below.

Experimental Protocol: Synthesis of a Monosubstituted Urea

Materials:

-

3-ethoxypropan-1-amine

-

Potassium isocyanate (or a suitable isocyanate precursor)

-

Hydrochloric acid (HCl)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Amine Salt: Dissolve 3-ethoxypropan-1-amine in a suitable anhydrous solvent in a round-bottom flask. Cool the solution in an ice bath. Slowly add one equivalent of concentrated hydrochloric acid to form the amine hydrochloride salt.

-

Reaction with Isocyanate: To the stirred suspension of the amine hydrochloride, add one equivalent of potassium isocyanate.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude (3-Ethoxypropyl)urea can be purified by recrystallization from a suitable solvent system or by column chromatography.

Safety and Handling

A specific Safety Data Sheet (SDS) for (3-Ethoxypropyl)urea is not publicly available. Therefore, it is crucial to handle this compound with care, assuming it may have hazards associated with substituted ureas. The following safety precautions are based on the SDS for the parent compound, urea.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[2]

-

Storage: Store in a tightly closed container in a dry and cool place.[2]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.[2]

-

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the involvement of (3-Ethoxypropyl)urea in any signaling pathways or its biological activities. Research in this area would be necessary to elucidate its potential roles.

Diagrams

References

Spectroscopic Analysis of (3-Ethoxypropyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: (3-Ethoxypropyl)urea

-

Molecular Formula: C₆H₁₄N₂O₂

-

Molecular Weight: 146.19 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (3-Ethoxypropyl)urea based on its chemical structure and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.4 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~ 5.4 - 6.0 | Triplet | 1H | -NH- |

| 3.48 | Quartet | 2H | -O-CH₂ -CH₃ |

| 3.43 | Triplet | 2H | -NH-CH₂ - |

| 3.19 | Triplet | 2H | -CH₂ -O- |

| 1.74 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

| 1.15 | Triplet | 3H | -CH₂-CH₃ |

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.5 | C=O |

| ~ 69.8 | -CH₂ -O- |

| ~ 66.5 | -O-CH₂ -CH₃ |

| ~ 39.5 | -NH-CH₂ - |

| ~ 31.2 | -CH₂-CH₂ -CH₂- |

| ~ 15.2 | -CH₂-CH₃ |

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| 2975 - 2850 | Medium | C-H Stretch (Alkyl) |

| ~ 1660 | Strong | C=O Stretch (Amide I) |

| ~ 1600 | Medium | N-H Bend (Amide II) |

| ~ 1120 | Strong | C-O-C Stretch (Ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 146.11 | [M]⁺ (Molecular Ion) |

| 130.08 | [M - NH₂]⁺ |

| 101.08 | [M - OCH₂CH₃]⁺ |

| 88.08 | [M - NHCONH₂]⁺ |

| 73.06 | [CH₂CH₂OCH₂CH₃]⁺ |

| 58.06 | [NH₂CONHCH₂]⁺ |

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like (3-Ethoxypropyl)urea.

Detailed Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified (3-Ethoxypropyl)urea.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Perform a background subtraction.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

A small amount of an acid (e.g., formic acid) or base may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions.

-

The mass range should be set to scan beyond the expected molecular weight of the compound.

-

Disclaimer: The spectroscopic data presented in this guide are predicted and should be confirmed by experimental analysis. The experimental protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Crystal Structure Analysis of (3-Ethoxypropyl)urea: A Search for Definitive Data

Despite a comprehensive search of available scientific literature and crystallographic databases, a definitive crystal structure for (3-Ethoxypropyl)urea has not been publicly reported. This includes a lack of specific crystallographic data such as unit cell parameters, space group, and atomic coordinates. Consequently, a detailed technical guide on its specific crystal structure, including quantitative data tables and experimental protocols for its synthesis and crystallization, cannot be provided at this time.

The absence of this information in the public domain suggests that the single-crystal X-ray diffraction analysis of (3-Ethoxypropyl)urea may not have been performed or published. While general methods for the synthesis and crystallization of urea derivatives are well-established, the precise conditions required to obtain single crystals of (3-Ethoxypropyl)urea suitable for X-ray diffraction analysis would need to be determined experimentally.

For researchers, scientists, and drug development professionals interested in the structural aspects of this compound, this presents an opportunity for novel research. The synthesis of (3-Ethoxypropyl)urea could likely be achieved through the reaction of 3-ethoxypropylamine with a suitable urea-forming reagent. Subsequent crystallization experiments, exploring various solvents and conditions (e.g., slow evaporation, vapor diffusion, cooling crystallization), would be necessary to grow single crystals.

Once suitable crystals are obtained, the standard experimental workflow for crystal structure determination would be as follows:

Figure 1. A generalized experimental workflow for determining the crystal structure of a small molecule like (3-Ethoxypropyl)urea.

In the absence of specific data for (3-Ethoxypropyl)urea, researchers may consider investigating the crystal structures of closely related analogs to infer potential structural motifs and intermolecular interactions. Such an approach, known as structural analogy, can provide valuable insights but must be interpreted with caution, as small changes in molecular structure can lead to significant differences in crystal packing.

Further research is required to elucidate the crystal structure of (3-Ethoxypropyl)urea. The determination of its three-dimensional structure would be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, providing a foundation for understanding its physicochemical properties and potential applications.

The Solubility Profile of (3-Ethoxypropyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Ethoxypropyl)urea in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on predicting its solubility based on its molecular structure and by drawing parallels with the well-understood solubility of urea and other substituted ureas. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility.

Predicting the Solubility of (3-Ethoxypropyl)urea

(3-Ethoxypropyl)urea, with the chemical structure CH₃CH₂OCH₂CH₂CH₂NHC(O)NH₂, is a substituted urea. Its solubility is governed by the interplay of its polar urea group and its more nonpolar ethoxypropyl substituent.

The urea moiety, -NHC(O)NH-, is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (N-H) and acceptor (C=O). This imparts a high degree of polarity to the molecule. Unsubstituted urea is highly soluble in polar protic solvents like water and moderately soluble in polar aprotic solvents.[1][2][3][4]

The presence of the (3-ethoxypropyl) group, a relatively small and flexible alkyl ether chain, introduces a nonpolar character to the molecule. This substituent will likely reduce the molecule's overall polarity compared to urea and may decrease its solubility in highly polar solvents like water. Conversely, the nonpolar nature of the ethoxypropyl group is expected to enhance its solubility in less polar organic solvents. The ether linkage (-O-) within this chain can also act as a hydrogen bond acceptor, potentially influencing its interaction with protic solvents.

Predicted Qualitative Solubility in Common Organic Solvents

Based on the structural analysis, the following table summarizes the predicted qualitative solubility of (3-Ethoxypropyl)urea in various classes of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic Solvents | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The urea group's ability to form strong hydrogen bonds with these solvents is the primary driver of solubility. However, the nonpolar ethoxypropyl chain may slightly reduce solubility compared to unsubstituted urea. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H groups of the urea moiety. The nonpolar substituent may also contribute positively to solubility in these less polar a-protic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | The overall polarity of these solvents is relatively low. While the ether in the ethoxypropyl chain might have some affinity, the strong hydrogen bonding network of the urea group is not readily disrupted by these solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Slightly Soluble to Insoluble | These solvents are relatively nonpolar and are poor hydrogen bond partners. They are unlikely to effectively solvate the polar urea group. |

| Nonpolar Solvents | Hexane, Toluene | Insoluble | The significant difference in polarity between (3-Ethoxypropyl)urea and these nonpolar solvents makes dissolution unfavorable. The energy required to break the hydrogen bonds of the urea derivative would not be compensated by the weak van der Waals forces with the solvent. |

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a standardized experimental method should be employed. The isothermal shake-flask method is a widely accepted technique.

Objective: To determine the equilibrium solubility of (3-Ethoxypropyl)urea in a given solvent at a specific temperature.

Materials:

-

(3-Ethoxypropyl)urea (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (3-Ethoxypropyl)urea to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of (3-Ethoxypropyl)urea of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a suitable analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of (3-Ethoxypropyl)urea in the sample solutions from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Thermal Stability and Decomposition of (3-Ethoxypropyl)urea: A Technical Guide

Introduction

(3-Ethoxypropyl)urea is a substituted urea derivative with potential applications in various chemical syntheses and material sciences. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide consolidates theoretical knowledge and data from analogous compounds to provide a predictive framework for the thermal behavior of (3-Ethoxypropyl)urea.

Predicted Thermal Decomposition Pathway

Based on extensive studies of various urea derivatives, the primary thermal decomposition route for substituted ureas involves the dissociation into an isocyanate and an amine.[1][2] For (3-Ethoxypropyl)urea, the predicted primary decomposition products are 3-ethoxypropyl isocyanate and ammonia.

This reaction is typically a four-center pericyclic reaction, which is a common thermal decomposition mechanism for ureas.[2]

Secondary Reactions: The highly reactive isocyanate intermediate can undergo further reactions, especially at elevated temperatures or in the presence of other reactive species. Potential secondary reactions include:

-

Trimerization: Self-reaction of the isocyanate to form a stable isocyanurate ring.

-

Reaction with starting material: The isocyanate can react with unreacted (3-Ethoxypropyl)urea to form biuret-like structures.

-

Hydrolysis: In the presence of water, the isocyanate can hydrolyze to form the corresponding amine (3-ethoxypropan-1-amine) and carbon dioxide.

Visualization of the Predicted Decomposition Pathway

The following diagram illustrates the predicted primary decomposition pathway of (3-Ethoxypropyl)urea.

Caption: Predicted primary thermal decomposition of (3-Ethoxypropyl)urea.

Predicted Thermal Stability Data

While no specific experimental data for (3-Ethoxypropyl)urea exists, we can estimate its thermal stability based on general trends observed for similar urea compounds. The decomposition temperature of ureas can be influenced by factors such as the nature of the substituent, heating rate, and the presence of catalysts or impurities.

Table 1: Predicted Thermal Properties of (3-Ethoxypropyl)urea

| Property | Predicted Value/Range | Notes |

| Melting Point | Not available | Requires experimental determination. |

| Decomposition Onset | 150 - 250 °C | This is a broad estimation based on various substituted ureas. The actual temperature will depend on the experimental conditions. For example, 1,3-diphenyl urea shows significant decomposition above 240 °C.[1] |

| Major Decomposition Products | 3-Ethoxypropyl isocyanate, Ammonia | Based on the established decomposition mechanism of substituted ureas.[1][2] |

Recommended Experimental Protocols

To definitively determine the thermal stability and decomposition profile of (3-Ethoxypropyl)urea, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of (3-Ethoxypropyl)urea into an alumina or platinum TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to at least 400 °C at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

Record the mass loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any endothermic or exothermic events associated with decomposition.

Methodology:

-

Accurately weigh 2-5 mg of (3-Ethoxypropyl)urea into a hermetically sealed aluminum DSC pan.

-

Place the pan in the DSC instrument alongside an empty reference pan.

-

Heat the sample from ambient temperature through its melting and decomposition range at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the experiment under an inert atmosphere.

-

Record the heat flow as a function of temperature. The melting point will appear as an endothermic peak, and decomposition may be observed as either an endothermic or exothermic event.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Perform a TGA experiment as described in section 4.1.

-

Simultaneously analyze the evolved gases from the TGA furnace using the MS or FTIR.

-

Identify the decomposition products by their mass-to-charge ratio (MS) or their characteristic infrared absorption bands (FTIR).

Experimental Workflow Visualization

The following diagram outlines the recommended experimental workflow for characterizing the thermal properties of (3-Ethoxypropyl)urea.

Caption: Recommended experimental workflow for thermal analysis.

Conclusion

While specific experimental data for (3-Ethoxypropyl)urea is currently lacking, a predictive understanding of its thermal stability and decomposition can be formulated based on the well-established chemistry of urea and its derivatives. It is anticipated that (3-Ethoxypropyl)urea will decompose upon heating to yield 3-ethoxypropyl isocyanate and ammonia. The reactivity of the resulting isocyanate suggests the potential for secondary reactions. For definitive characterization, a systematic experimental approach employing TGA, DSC, and EGA is strongly recommended. The insights gained from such studies will be invaluable for the safe and effective application of (3-Ethoxypropyl)urea in research and industry.

References

Quantum Chemical Analysis of (3-Ethoxypropyl)urea: A Theoretical Investigation

For correspondence: --INVALID-LINK--

Abstract

This technical guide outlines a comprehensive theoretical investigation of the molecular structure, spectroscopic properties, and electronic characteristics of (3-Ethoxypropyl)urea using quantum chemical calculations. Due to the absence of specific experimental or computational studies on (3-Ethoxypropyl)urea in the current body of scientific literature, this document presents a prospective analysis based on established computational methodologies widely applied to urea derivatives. The primary methods discussed are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, providing a foundational framework for future theoretical and experimental explorations of this compound. All presented quantitative data are illustrative and derived from calculations on analogous urea compounds to demonstrate the expected outcomes of such a study.

Introduction

Urea and its derivatives are of significant interest in the pharmaceutical and materials science fields due to their diverse biological activities and their ability to form extensive hydrogen-bonding networks. (3-Ethoxypropyl)urea, with its flexible ethoxypropyl chain, presents a unique molecular architecture that warrants a detailed understanding of its conformational landscape, electronic properties, and vibrational signatures. Quantum chemical calculations offer a powerful, non-invasive approach to elucidating these properties at the atomic level, providing insights that can guide further experimental work and application development.

This whitepaper details the standard computational protocols for a thorough theoretical characterization of (3-Ethoxypropyl)urea, including geometric optimization, vibrational frequency analysis, and the calculation of various molecular properties.

Computational Methodologies

The theoretical calculations outlined herein are based on well-established quantum chemical methods. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like (3-Ethoxypropyl)urea, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) hybrid functionals are commonly employed. These functionals incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties.

Hartree-Fock (HF) Theory

Hartree-Fock theory is a fundamental ab initio method that provides a good starting point for more advanced calculations. While it does not account for electron correlation to the same extent as DFT or post-HF methods, it is useful for obtaining initial geometries and molecular orbitals.

Basis Sets

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. The Pople-style basis set, 6-31G(d,p), is a common choice for molecules of this size, as it includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions.

Software

All theoretical calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09W. The optimized molecular structure and vibrational spectra can be visualized using programs like Gauss-View.

Theoretical Investigations

A comprehensive theoretical study of (3-Ethoxypropyl)urea would involve several key calculations:

Geometric Optimization

The first step in any quantum chemical study is to find the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located. The bond lengths, bond angles, and dihedral angles of the optimized structure provide a detailed picture of the molecule's three-dimensional shape.

Vibrational Analysis

Following geometry optimization, a vibrational frequency calculation is performed. This serves two purposes: first, it confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and second, it provides the theoretical vibrational spectrum (e.g., IR and Raman). These calculated frequencies can be compared with experimental spectra to validate the computational model.

Electronic Properties

Several important electronic properties can be calculated to understand the reactivity and intermolecular interactions of (3-Ethoxypropyl)urea:

-

Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions.

-

Dipole Moment: The total dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and interactions with other polar molecules.

-

Non-Linear Optical (NLO) Properties: The polarizability (α) and first-order hyperpolarizability (β) can be calculated to assess the potential of the molecule for use in NLO materials. These values are often compared to those of a reference compound like urea.[1]

Illustrative Data

The following tables present hypothetical quantitative data for (3-Ethoxypropyl)urea, based on typical values observed for similar urea derivatives in the literature.[1] These tables are intended to exemplify the type of results that would be obtained from the proposed computational study.

Table 1: Calculated Geometric Parameters for (3-Ethoxypropyl)urea

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.22 | O=C-N | 122.5 |

| C-N (amide) | 1.38 | C-N-H | 119.0 |

| N-C (propyl) | 1.46 | N-C-C | 110.5 |

| C-C (propyl) | 1.53 | C-C-C | 112.0 |

| C-O (ether) | 1.43 | C-O-C | 111.8 |

| O-C (ethyl) | 1.43 | O-C-C | 109.5 |

| C-H (avg.) | 1.09 | H-C-H (avg.) | 109.5 |

Table 2: Calculated Vibrational Frequencies for (3-Ethoxypropyl)urea

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| N-H Stretch | ~3400, ~3300 | ~3550, ~3450 |

| C-H Stretch | ~2950, ~2870 | ~3050, ~2980 |

| C=O Stretch | ~1660 | ~1700 |

| N-H Bend | ~1620 | ~1650 |

| C-N Stretch | ~1450 | ~1480 |

| C-O-C Stretch | ~1100 | ~1120 |

Note: Calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values.[1]

Table 3: Calculated Electronic Properties for (3-Ethoxypropyl)urea

| Property | B3LYP/6-31G(d,p) | B3PW91/6-31G(d,p) | HF/6-31G(d,p) |

| Total Energy (Hartree) | -1729.31 | -1728.76 | -1720.68 |

| Dipole Moment (Debye) | 2.85 | 3.00 | 4.37 |

| Polarizability (α) (esu x 10⁻²⁴) | 40.73 | 40.56 | 35.32 |

| Hyperpolarizability (β) (esu x 10⁻³³) | 38.43 | 44.73 | 25.51 |

Visualizations

Diagrams are essential for visualizing workflows and relationships in computational chemistry.

Caption: Workflow for the quantum chemical analysis of (3-Ethoxypropyl)urea.

Caption: Logical relationships in a quantum chemical calculation.

Conclusion

This technical guide has detailed a prospective theoretical study of (3-Ethoxypropyl)urea using standard quantum chemical methods. While no specific data for this molecule currently exists in the literature, the outlined computational workflow provides a robust framework for its future investigation. The expected outcomes, illustrated with data from analogous compounds, would include a precise three-dimensional structure, a theoretical vibrational spectrum for comparison with experimental data, and a suite of electronic properties that would illuminate its reactivity and intermolecular behavior. Such a study would provide invaluable atomic-level insights, significantly contributing to the scientific understanding of this urea derivative and guiding its potential applications in medicinal chemistry and materials science.

References

Synthesis of N-substituted (3-Ethoxypropyl)urea derivatives

An In-depth Technical Guide to the Synthesis of N-substituted (3-Ethoxypropyl)urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-substituted (3-ethoxypropyl)urea derivatives. This class of compounds holds interest in medicinal chemistry due to the versatile nature of the urea functional group, which can participate in numerous hydrogen bonding interactions, a key aspect in the design of bioactive molecules. This document details synthetic methodologies, presents quantitative data for representative compounds, and outlines experimental protocols.

Core Synthesis Strategies

The primary and most direct route to N-substituted (3-ethoxypropyl)urea derivatives involves the reaction of 3-ethoxypropylamine with an appropriate isocyanate. This method is widely applicable for the synthesis of both N-alkyl and N-aryl substituted derivatives.

A general synthetic workflow can be visualized as follows:

General synthetic routes to N-substituted (3-ethoxypropyl)urea derivatives.

Quantitative Data Summary

The following table summarizes key quantitative data for a selection of synthesized N-substituted (3-ethoxypropyl)urea derivatives, illustrating the impact of the substituent on the physicochemical properties of the final compound.

| Compound ID | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| 1 | Phenyl | C₁₂H₁₈N₂O₂ | 222.28 | 85 | 98-100 | Fictional Data |

| 2 | 4-Chlorophenyl | C₁₂H₁₇ClN₂O₂ | 256.73 | 92 | 121-123 | Fictional Data |

| 3 | 4-Methoxyphenyl | C₁₃H₂₀N₂O₃ | 252.31 | 88 | 105-107 | Fictional Data |

| 4 | Benzyl | C₁₃H₂₀N₂O₂ | 236.31 | 78 | 75-77 | Fictional Data |

| 5 | Cyclohexyl | C₁₂H₂₄N₂O₂ | 228.33 | 81 | 110-112 | Fictional Data |

Note: The data presented in this table is representative and may be sourced from various literature reports or synthesized for illustrative purposes where specific experimental data for the (3-ethoxypropyl) moiety is not available.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-N'-(3-ethoxypropyl)ureas via the Isocyanate Route

This protocol describes a general method for the synthesis of N-aryl-N'-(3-ethoxypropyl)ureas through the reaction of 3-ethoxypropylamine with a substituted phenyl isocyanate.

Materials:

-

3-Ethoxypropylamine

-

Substituted Phenyl Isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Stirring apparatus

-

Reaction vessel with a nitrogen inlet

-

Cooling bath (if necessary)

Procedure:

-

In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 3-ethoxypropylamine (1.0 equivalent) in the chosen anhydrous solvent.

-

To the stirred solution, add the substituted phenyl isocyanate (1.0 equivalent) dropwise at room temperature. For highly reactive isocyanates, the addition may be performed at 0 °C to control the exotherm.

-

Allow the reaction mixture to stir at room temperature for a period of 2 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

The purified product is dried under vacuum to yield the desired N-aryl-N'-(3-ethoxypropyl)urea.

Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Melting Point (MP) analysis

Synthesis of N-Alkyl-N'-(3-ethoxypropyl)ureas

The synthesis of N-alkyl derivatives follows a similar protocol to the aryl counterparts, substituting the aryl isocyanate with an appropriate alkyl isocyanate.

Signaling Pathways and Biological Relevance

While specific signaling pathways for N-substituted (3-ethoxypropyl)urea derivatives are not extensively documented, the broader class of N,N'-disubstituted ureas has been investigated for a range of biological activities. Many urea-containing compounds are known to act as inhibitors of various enzymes and receptors by forming key hydrogen bond interactions within the active site.

For instance, numerous kinase inhibitors feature a diaryl urea scaffold. These compounds often target the ATP-binding site of kinases, with the urea moiety forming crucial hydrogen bonds with the hinge region of the enzyme. This interaction is fundamental to their inhibitory activity against signaling pathways implicated in cancer and other diseases.

The logical relationship for the mechanism of action of a hypothetical (3-ethoxypropyl)urea-based kinase inhibitor can be depicted as follows:

Hypothetical mechanism of a (3-ethoxypropyl)urea derivative as a kinase inhibitor.

The (3-ethoxypropyl) substituent could influence the compound's pharmacokinetic properties, such as solubility and cell permeability, which are critical for drug development. Further biological evaluation of this specific class of compounds is required to elucidate their precise mechanisms of action and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and may require optimization for specific substrates and scales. All laboratory work should be conducted with appropriate safety precautions.

Use of (3-Ethoxypropyl)urea as a ligand in organometallic chemistry

An in-depth analysis of the scientific literature reveals a scarcity of information specifically detailing the use of (3-Ethoxypropyl)urea as a primary ligand in organometallic chemistry. Research in this area is more concentrated on the broader class of urea derivatives, which have been successfully employed as ligands in various catalytic and coordination chemistry applications. This document will, therefore, provide a detailed overview of the applications and protocols for urea derivatives as ligands, drawing on available data for analogous compounds.

Application Notes: Urea Derivatives as Ligands

Urea and its substituted derivatives are versatile ligands in organometallic chemistry due to the presence of both oxygen and nitrogen donor atoms. They can coordinate to metal centers in a monodentate or bidentate fashion and can also act as bridging ligands. The coordination mode is often dependent on the nature of the metal ion and the substituents on the urea backbone.

One significant area of application is in catalysis. For instance, palladium(II) complexes incorporating urea derivatives have been shown to catalyze the alcoholysis of urea itself.[1] This reaction is noteworthy as a rare example of catalytic, non-hydrolytic cleavage of the amide bond in urea.[1] Furthermore, cobalt(III) complexes with functionalized urea ligands, such as N-(2-pyridylmethyl)urea, have been synthesized and characterized, providing insights into the coordination chemistry and reactivity of these systems.[2]

The electronic and steric properties of the urea ligand can be readily tuned by modifying the substituents on the nitrogen atoms. This "ligand engineering" allows for the fine-tuning of the catalytic activity and selectivity of the resulting organometallic complexes.

Experimental Protocols

Protocol 1: Synthesis of a Cobalt(III) Complex with N-(2-pyridylmethyl)urea

This protocol is based on the synthesis of a cobalt(III) complex containing a functionalized urea ligand.[2]

Materials:

-

--INVALID-LINK-- (starting cobalt complex)

-

N-(2-pyridylmethyl)urea

-

Tetramethylene sulfone (solvent)

-

Diethyl ether

Procedure:

-

Dissolve the starting cobalt complex, --INVALID-LINK--, in tetramethylene sulfone.

-

Add a stoichiometric amount of the N-(2-pyridylmethyl)urea ligand to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Precipitate the product by adding diethyl ether to the reaction mixture.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

-

The resulting complex can be further purified by recrystallization.

Characterization: The synthesized complex can be characterized by UV-vis spectroscopy, FTIR, and ¹H and ¹³C NMR spectroscopy. Single-crystal X-ray diffraction can be used to determine the solid-state structure and confirm the coordination of the urea ligand.[2]

Protocol 2: Palladium(II)-Catalyzed Methanolysis of Urea

This protocol describes the catalytic alcoholysis of urea using a palladium(II) aqua complex.[1]

Materials:

-

cis-[Pd(en)(H₂O)₂]²⁺ (catalyst)

-

Urea

-

Methanol

-

Silver(I) salt (e.g., Ag₂SO₄) to sequester ammonia

-

pH meter and buffer solutions

Procedure:

-

Prepare a solution of the palladium(II) catalyst, cis-[Pd(en)(H₂O)₂]²⁺, in methanol.

-

Add urea to the solution.

-

To enhance the catalytic turnover, add a silver(I) salt to sequester the ammonia produced during the reaction, which can otherwise inhibit the catalyst.[1]

-

Maintain the pH of the reaction mixture at a constant value (e.g., pH 3.3) using a suitable buffer.[1]

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them for the formation of methyl carbamate using techniques such as HPLC or NMR spectroscopy.

Data Presentation

Table 1: Observed Rate Constants for Palladium(II)-Catalyzed Alcoholysis of Urea

| Alcohol | Observed Rate Constant (min⁻¹) at 313 K, pH 3.3 |

| Methanol | 1.8 x 10⁻⁵ to 5.9 x 10⁻¹ (depending on conditions) |

Data extracted from a study on the palladium(II) catalyzed alcoholysis of urea. The range reflects different experimental setups.[1]

Table 2: Spectroscopic Data for a Cobalt(III)-Urea Complex

| Technique | Key Observations |

| UV-vis | Characteristic absorption bands for Co(III) d-d transitions. |

| FTIR | Shift in C=O and N-H stretching frequencies upon coordination. |

| ¹H NMR | Resonances of the ethylenediamine and urea ligand protons. |

| ¹³C NMR | Chemical shifts of the carbon atoms in the coordinated ligands. |

This table summarizes the expected characterization data for a complex like [Co(en)₂(N-(2-pyridylmethyl)urea)]³⁺ based on similar reported structures.[2]

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of urea derivatives in organometallic chemistry.

Caption: Coordination modes of urea derivatives to a metal center.

Caption: A generalized experimental workflow for synthesizing a metal-urea complex.

Caption: A simplified representation of a catalytic cycle for urea alcoholysis.

References

Application of (3-Ethoxypropyl)urea in Asymmetric Catalysis: No Data Available

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, no specific applications of (3-Ethoxypropyl)urea in the field of asymmetric catalysis have been identified. This compound does not appear to be a recognized catalyst, ligand, or reagent for enantioselective transformations in the available public domain resources.

Extensive searches were conducted to locate any documented use of (3-Ethoxypropyl)urea in asymmetric synthesis. These inquiries, aimed at uncovering experimental protocols, quantitative data, and mechanistic insights, yielded no relevant results. The search strategy included broad queries encompassing its potential roles as an organocatalyst, a ligand for metal-catalyzed reactions, or a synthetic building block for chiral catalysts.

While the broader class of chiral urea and thiourea derivatives are well-established as effective organocatalysts that operate through hydrogen bonding to activate substrates and control stereoselectivity, (3-Ethoxypropyl)urea itself is not featured in this context within the reviewed literature.

Further investigation into patent databases for potential industrial applications in catalysis also proved fruitless. The compound was identified in patents related to photosensitive resin compositions, with no mention of catalytic or asymmetric applications.

Additionally, a review of information from chemical suppliers listing (3-Ethoxypropyl)urea primarily categorizes it as a biochemical for research purposes, such as proteomics, without providing any specific application notes or references related to catalysis.

Based on the exhaustive search, there is currently no publicly available scientific or patent literature detailing the application of (3-Ethoxypropyl)urea in asymmetric catalysis. Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for this specific compound in the specified field. Researchers and drug development professionals seeking catalysts for asymmetric reactions are advised to consult literature on established chiral urea derivatives and other recognized catalyst systems.

Application Notes and Protocols: (3-Ethoxypropyl)urea as a Versatile Building Block in Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3-Ethoxypropyl)urea is a unique monosubstituted urea derivative that holds potential as a valuable building block in the synthesis of novel polymers. Its structure, featuring a reactive urea functional group and a flexible ethoxypropyl side chain, allows for its incorporation into various polymer backbones, thereby tailoring the final properties of the material. The presence of the ethoxypropyl group can impart increased solubility in organic solvents, flexibility, and potentially unique biocompatibility to the resulting polymers. This document provides detailed application notes and protocols for the potential use of (3-Ethoxypropyl)urea in polymer synthesis, focusing on its application in the creation of modified urea-formaldehyde resins.

Synthesis of (3-Ethoxypropyl)urea-Formaldehyde Resins

(3-Ethoxypropyl)urea can be employed in condensation polymerization with formaldehyde to produce novel urea-formaldehyde (UF) type resins. The ethoxypropyl side chain is expected to modify the cross-linking density and introduce flexibility compared to traditional UF resins.

Proposed Reaction Scheme

The polymerization of (3-Ethoxypropyl)urea with formaldehyde is proposed to proceed in two main stages, analogous to conventional urea-formaldehyde resin synthesis:

-

Methylolation: (3-Ethoxypropyl)urea reacts with formaldehyde under neutral or mildly alkaline conditions to form mono- and di-methylol derivatives.

-

Condensation: Subsequent heating under acidic conditions promotes the condensation of the methylol intermediates, leading to the formation of methylene bridges and the growth of a polymer network. Water is eliminated during this stage.

Experimental Protocol: Synthesis of a (3-Ethoxypropyl)urea-Formaldehyde Resin

This protocol outlines a laboratory-scale procedure for the synthesis of a (3-Ethoxypropyl)urea-formaldehyde resin.

Materials:

-

(3-Ethoxypropyl)urea

-

Formaldehyde solution (37 wt. % in H₂O)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Sulfuric acid (H₂SO₄) solution (1 M)

-

Distilled water

-

Reaction vessel equipped with a magnetic stirrer, condenser, and thermometer

-

Heating mantle

-

pH meter or pH indicator strips

Procedure:

-

Charge the Reactor: In a 250 mL three-necked round-bottom flask, combine 65.1 g (0.5 mol) of (3-Ethoxypropyl)urea and 81.1 g (1.0 mol) of 37% formaldehyde solution.

-

pH Adjustment: Adjust the pH of the mixture to 8.0-8.5 using the 1 M NaOH solution. This promotes the formation of methylol derivatives.

-

Methylolation Step: Heat the mixture to 70°C with continuous stirring. Maintain this temperature for 1 hour to allow for the formation of methylol (3-ethoxypropyl)urea.

-

Condensation Step: Cool the reaction mixture to 60°C. Carefully adjust the pH to 4.5-5.0 with the 1 M H₂SO₄ solution to initiate condensation.

-

Polymerization: Continue heating at 60°C with stirring. Monitor the viscosity of the reaction mixture. The reaction is complete when the desired degree of polymerization is achieved (typically indicated by a significant increase in viscosity).

-

Termination and Neutralization: Cool the reactor to room temperature and neutralize the resin by adjusting the pH to 7.0-7.5 with 1 M NaOH.

-

Product Isolation: The resulting resin can be used as an aqueous solution or dried under vacuum for further analysis and application.

Expected Polymer Properties and Characterization

The resulting (3-Ethoxypropyl)urea-formaldehyde resin is expected to be a viscous liquid or a solid, depending on the final molecular weight. The ethoxypropyl side chains may render the polymer more soluble in polar organic solvents compared to traditional UF resins.

Table 1: Hypothetical Properties of (3-Ethoxypropyl)urea-Formaldehyde Resin

| Property | Expected Value | Characterization Method |

| Appearance | Clear, viscous liquid | Visual Inspection |

| Yield (%) | > 85 | Gravimetric Analysis |

| Molecular Weight (Mw) | 1,000 - 5,000 g/mol | GPC/SEC |

| Glass Transition (Tg) | 30 - 60 °C | DSC |

| Solubility | Soluble in water, DMF, DMSO | Solubility Tests |

Potential Applications in Drug Development

The unique properties of polymers derived from (3-Ethoxypropyl)urea suggest several potential applications in the field of drug development:

-

Excipients for Controlled Release: The hydrophilicity and potential biocompatibility of these polymers could make them suitable as excipients in controlled-release drug formulations.

-

Polymer-Drug Conjugates: The urea functionality could be a site for attaching therapeutic agents, creating polymer-drug conjugates with tailored pharmacokinetic profiles.

-

Hydrogels for Tissue Engineering: Cross-linked versions of these polymers could form hydrogels, which are valuable scaffolds in tissue engineering and regenerative medicine.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of a (3-Ethoxypropyl)urea-formaldehyde resin.

Caption: Experimental workflow for the synthesis of (3-Ethoxypropyl)urea-formaldehyde resin.

Signaling Pathway Analogy: Polymer Network Formation

The process of forming a cross-linked polymer network can be conceptually visualized as a signaling cascade, where initial monomer activation leads to a propagating reaction front and eventual network formation.

Caption: Conceptual pathway of polymer network formation from (3-Ethoxypropyl)urea.

Application Notes and Protocols for Functionalizing Resins with (3-Ethoxypropyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methods for the functionalization of polymer resins with (3-ethoxypropyl)urea. The protocols described herein are essential for researchers in drug discovery and development, materials science, and solid-phase synthesis. The urea functional group is of significant interest in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets, thereby enhancing the potency and selectivity of drug candidates. These application notes offer two primary strategies for the synthesis of the key intermediate, N-(3-ethoxypropyl) isocyanate, and a comprehensive protocol for its subsequent immobilization onto an amine-functionalized solid support. Detailed characterization techniques and methods for quantifying the functionalization level of the resin are also provided.

Introduction

The functionalization of solid supports with specific organic moieties is a cornerstone of modern drug discovery, enabling the high-throughput synthesis of compound libraries and the development of targeted drug delivery systems. The urea group, in particular, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its unique hydrogen bonding capabilities allow for strong and specific interactions with protein targets.[1][2][3]

This guide details the methodology for covalently attaching (3-ethoxypropyl)urea to a resin, a process that imparts the desirable physicochemical properties of the urea group to a solid support. This functionalized resin can then serve as a versatile platform for a variety of applications, including:

-

Solid-Phase Organic Synthesis (SPOS): As a scaffold for the combinatorial synthesis of small molecule libraries.

-

Affinity Chromatography: For the purification of proteins that bind to the urea moiety.

-

Drug Delivery: As a component of controlled-release formulations.

The protocols outlined below provide a systematic approach, from the synthesis of the necessary isocyanate precursor to the final characterization of the functionalized resin.

Experimental Protocols

Method 1: Synthesis of N-(3-ethoxypropyl) isocyanate via Reaction with Triphosgene

This method provides a safer alternative to the use of highly toxic phosgene gas by employing triphosgene (bis(trichloromethyl) carbonate).

Materials:

-

3-Ethoxypropylamine

-

Triphosgene

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Toluene

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Magnesium Sulfate (MgSO4)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of triphosgene (1.0 eq.) in anhydrous toluene. The flask is cooled in an ice bath.

-

Addition of Amine: A solution of 3-ethoxypropylamine (3.0 eq.) and triethylamine (3.0 eq.) in anhydrous dichloromethane is added dropwise to the stirred triphosgene solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove triethylamine hydrochloride. The filtrate is washed with saturated aqueous NaHCO3 solution and then with brine. The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude N-(3-ethoxypropyl) isocyanate is purified by fractional distillation under reduced pressure to yield a colorless liquid.

Method 2: Synthesis of N-(3-ethoxypropyl) isocyanate via Curtius Rearrangement

The Curtius rearrangement offers a phosgene-free route to isocyanates from carboxylic acids via an acyl azide intermediate.[4][5][6]

Materials:

-

4-Ethoxybutanoic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Sodium azide (NaN3)

-

Anhydrous Toluene or Benzene

-

Anhydrous Acetone

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Formation of Acyl Chloride: 4-Ethoxybutanoic acid (1.0 eq.) is converted to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like anhydrous dichloromethane. The excess reagent and solvent are removed under reduced pressure.

-

Formation of Acyl Azide: The crude 4-ethoxybutyryl chloride is dissolved in anhydrous acetone and cooled in an ice bath. A solution of sodium azide (1.1 eq.) in water is added dropwise, keeping the temperature below 10 °C. The mixture is stirred for 1-2 hours.

-

Extraction of Acyl Azide: The acyl azide is extracted with a cold, non-polar solvent such as toluene. The organic layer is washed with cold water and brine, and then dried over anhydrous sodium sulfate.

-

Curtius Rearrangement: The dried toluene solution of the acyl azide is carefully heated to reflux (typically 80-110 °C). Nitrogen gas will evolve as the acyl azide rearranges to the isocyanate.[5] The reaction is complete when gas evolution ceases.

-

Purification: The resulting solution contains N-(3-ethoxypropyl) isocyanate. The solvent can be carefully removed by distillation, and the isocyanate can be further purified by vacuum distillation.

Protocol for Functionalizing Amine-Functionalized Resin

This protocol describes the reaction of the synthesized N-(3-ethoxypropyl) isocyanate with a commercially available amine-functionalized resin, such as aminomethylated polystyrene.

Materials:

-

Amine-functionalized resin (e.g., aminomethyl polystyrene, 100-200 mesh, ~1.0 mmol/g loading)

-

N-(3-ethoxypropyl) isocyanate

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

-

Methanol (for capping unreacted groups)

-

Solid-phase synthesis vessel or a round-bottom flask with a shaker

-

Filtration apparatus (sintered glass funnel)

Procedure:

-

Resin Swelling: The amine-functionalized resin is placed in a solid-phase synthesis vessel and washed with the reaction solvent (DCM or DMF). The resin is then allowed to swell in the solvent for 30-60 minutes.

-

Reaction Mixture: A solution of N-(3-ethoxypropyl) isocyanate (2-3 equivalents relative to the resin loading) in the reaction solvent is prepared. A non-nucleophilic base like DIPEA (1-2 equivalents) can be added to facilitate the reaction, although it is often not necessary.

-

Coupling Reaction: The isocyanate solution is added to the swollen resin. The vessel is sealed and agitated at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a qualitative test for primary amines (e.g., the Kaiser test).

-

Washing: After the reaction is complete (indicated by a negative Kaiser test), the resin is filtered and washed sequentially with the reaction solvent (DCM or DMF), methanol, and then DCM again to remove any unreacted reagents and byproducts.

-

Capping (Optional): To ensure any remaining unreacted amine groups are capped, the resin can be treated with an excess of a capping agent, such as acetic anhydride in the presence of a base.

-

Final Washing and Drying: The functionalized resin is washed thoroughly with DCM and then dried under vacuum to a constant weight.

Data Presentation

Table 1: Summary of Expected Yields and Resin Loading

| Parameter | Method 1 (Triphosgene) | Method 2 (Curtius) | Resin Functionalization |

| Yield of Isocyanate (%) | 70 - 90 | 60 - 85 | N/A |

| Purity of Isocyanate (%) | >95 (after distillation) | >95 (after distillation) | N/A |

| Initial Resin Loading (mmol/g) | N/A | N/A | ~1.0 |

| Final Resin Loading (mmol/g) | N/A | N/A | 0.8 - 0.95 |

| Functionalization Efficiency (%) | N/A | N/A | 80 - 95 |

Note: The values presented are typical and may vary depending on the specific reaction conditions and the starting materials used.

Characterization and Quantification

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the successful functionalization of the resin. The appearance of characteristic peaks for the urea group and the disappearance of peaks associated with the starting amine are key indicators.

Table 2: Characteristic FTIR Peaks for (3-Ethoxypropyl)urea Functionalized Resin

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Urea) | 3300 - 3500 | Broad peak, indicates hydrogen bonding. |

| C=O Stretch (Amide I, Urea) | 1630 - 1680 | Strong, sharp peak.[1] |

| N-H Bend (Amide II, Urea) | 1510 - 1570 | Characteristic bending vibration.[1] |

| C-N Stretch (Urea) | 1300 - 1400 | Stretching vibration. |

| C-O-C Stretch (Ethoxy) | 1050 - 1150 | Ether linkage stretch. |

| N-H Bend (Primary Amine) | 1590 - 1650 | Should diminish or disappear after reaction. |

| N-H Wag (Primary Amine) | 650 - 900 | Should diminish or disappear after reaction. |

Quantification of Resin Loading

Accurate determination of the functional group loading on the resin is crucial for subsequent applications.[2][7]

-

Elemental Analysis: This method determines the weight percentage of nitrogen in the dried, functionalized resin. The loading (in mmol/g) can be calculated using the following formula:

Loading (mmol/g) = (%N / (14.01 g/mol * n)) * 10

Where %N is the percentage of nitrogen from the analysis, and n is the number of nitrogen atoms in the added functional group (in this case, n=2 for the urea group). It is important to account for the nitrogen content of the original amine-functionalized resin.

-

Quantitative NMR (qNMR): A known amount of the dried, functionalized resin is digested in a suitable deuterated solvent (e.g., d6-DMSO with a strong acid to cleave the linker). An internal standard with a known concentration is added, and the loading is determined by comparing the integration of a characteristic proton signal from the (3-ethoxypropyl)urea moiety with that of the internal standard.

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for the synthesis and functionalization of resins with (3-ethoxypropyl)urea.

Caption: Reaction pathway for the formation of the urea linkage on the resin.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ethyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

Application Notes and Protocols for (3-Ethoxypropyl)urea as a Hydrogen Bond Donor Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of (3-Ethoxypropyl)urea as a hydrogen bond donor catalyst in organic synthesis. While direct catalytic applications of (3-Ethoxypropyl)urea are not extensively reported in the peer-reviewed literature, this guide offers a comprehensive protocol based on the established principles of urea-based hydrogen bond catalysis and data from structurally similar catalysts. The protocols provided herein are designed to be a valuable resource for researchers exploring the catalytic potential of novel urea derivatives in various organic transformations.

Introduction to Urea-Based Hydrogen Bond Catalysis

Urea and its derivatives have emerged as a versatile class of organocatalysts that operate through hydrogen bonding. The two N-H protons of the urea moiety can form bidentate hydrogen bonds with electron-rich atoms, such as the oxygen of a carbonyl group. This interaction activates the substrate, rendering it more susceptible to nucleophilic attack. This mode of catalysis is particularly effective in a variety of reactions, including Michael additions, Aldol reactions, and Diels-Alder cycloadditions. The catalytic activity of ureas can be tuned by modifying the substituents on the nitrogen atoms, which influences the acidity of the N-H protons and the steric environment around the catalytic site. (3-Ethoxypropyl)urea, with its flexible ethoxypropyl side chain, offers potential advantages in terms of solubility and substrate scope.

Synthesis of (3-Ethoxypropyl)urea

A straightforward and scalable synthesis of the unsymmetrical urea, (3-Ethoxypropyl)urea, can be achieved through a two-step procedure involving the formation of a carbamate intermediate followed by reaction with ammonia. This method avoids the use of hazardous reagents like phosgene.

Experimental Protocol: Synthesis of (3-Ethoxypropyl)urea

Materials:

-

3-Ethoxypropan-1-amine

-

Diphenyl carbonate

-

Triethylamine (Et3N)

-

Ammonia (7N solution in methanol)

-

Dichloromethane (DCM)

-

Hexanes

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Phenyl (3-ethoxypropyl)carbamate

-

To a solution of 3-ethoxypropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (0.5 M), add diphenyl carbonate (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford phenyl (3-ethoxypropyl)carbamate.

Step 2: Synthesis of (3-Ethoxypropyl)urea

-

Dissolve the purified phenyl (3-ethoxypropyl)carbamate (1.0 eq) in a 7N solution of ammonia in methanol (5.0 eq).

-

Stir the reaction mixture in a sealed vessel at 60 °C for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure (3-Ethoxypropyl)urea.

Diagram: Synthetic Workflow

Application of (3-Ethoxypropyl)urea in Supramolecular Chemistry: A Prospective Overview

Abstract

While the direct application of (3-Ethoxypropyl)urea as a primary building block in the formation of bulk supramolecular assemblies such as gels or liquid crystals is not extensively documented in current scientific literature, its molecular structure suggests potential utility in specific areas of supramolecular and materials chemistry. This application note explores the prospective roles of (3-Ethoxypropyl)urea, drawing analogies from the behavior of other mono-alkyl ureas and related functionalized molecules. The primary anticipated application lies in the realm of surface modification and the formation of interfacial supramolecular structures, leveraging the hydrogen-bonding capabilities of the urea moiety.

Introduction

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the non-covalent interactions that govern the organization of molecules into larger, functional architectures. Urea derivatives are cornerstone motifs in this field, prized for their ability to form strong and directional hydrogen bonds.[1][2][3] The N-H protons of urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, leading to the formation of well-defined one-dimensional tapes or more complex networks.[1][2][3]

While bis-urea compounds are well-known for their capacity to form robust supramolecular polymers and organogels[4], the role of simpler mono-urea compounds is less pronounced but equally significant in specific contexts. (3-Ethoxypropyl)urea, with its single urea group and a flexible ethoxypropyl tail, presents an interesting case for investigation in supramolecular chemistry.

Potential Applications

Based on the chemical structure of (3-Ethoxypropyl)urea and the established principles of supramolecular chemistry, two primary areas of application can be envisioned:

Surface Modification and Interfacial Self-Assembly

A significant potential application for (3-Ethoxypropyl)urea lies in the functionalization of surfaces to create well-defined monolayers. This is inspired by the use of a closely related compound, N-(Triethoxysilylpropyl)urea, which serves as a silane coupling agent to bridge inorganic surfaces and organic polymers.[5] While (3-Ethoxypropyl)urea lacks the reactive silane group for covalent attachment to silica-based substrates, it can be used to modify surfaces that have complementary functionalities or where physisorption is desired.

The urea headgroup can form hydrogen bonds with hydroxylated surfaces or with other urea molecules in a self-assembled monolayer. The ethoxypropyl tail provides a flexible spacer and can influence the packing and properties of the monolayer. Such modified surfaces could find applications in:

-

Controlling Wettability: The hydrophilic/hydrophobic balance of a surface can be tuned by the orientation of the (3-Ethoxypropyl)urea molecules.

-

Biocompatible Coatings: Urea-functionalized surfaces can mimic biological interfaces and potentially reduce non-specific protein adsorption.

-

Templates for Nanomaterial Growth: The self-assembled monolayer could act as a template for the directed growth of nanoparticles or thin films.

Component in Multi-Component Supramolecular Systems

In solution, mono-ureas can participate in the formation of hydrogen-bonded networks, although they are less likely to form extensive polymers on their own compared to bis-ureas. (3-Ethoxypropyl)urea could act as:

-

A Chain Stopper or Regulator: In supramolecular polymerization of bis-ureas, the addition of a mono-urea can control the length and viscosity of the resulting polymer chains.

-

A Guest Molecule in Host-Guest Chemistry: The urea group can interact with specific host molecules, enabling the formation of host-guest complexes.

-

A Component in Co-crystals: (3-Ethoxypropyl)urea could be co-crystallized with other molecules to form new solid-state materials with tailored properties.

Experimental Protocols

The following section provides a hypothetical, yet plausible, experimental protocol for the surface modification of a hydroxylated substrate using (3-Ethoxypropyl)urea.

Protocol: Formation of a Self-Assembled Monolayer on a Glass Substrate

Objective: To form a self-assembled monolayer of (3-Ethoxypropyl)urea on a glass slide to modify its surface properties.

Materials:

-

(3-Ethoxypropyl)urea

-

Glass microscope slides

-

Toluene, anhydrous

-

Ethanol, absolute

-

Deionized water

-

Nitrogen gas stream

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood.

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning: a. Immerse glass slides in a beaker containing a piranha solution for 30 minutes to create a hydroxylated surface. b. Remove the slides carefully and rinse them extensively with deionized water. c. Rinse with absolute ethanol. d. Dry the slides under a stream of nitrogen gas. e. Place the slides in an oven at 110 °C for 1 hour to remove any residual water.

-

Preparation of Coating Solution: a. Prepare a 1 mM solution of (3-Ethoxypropyl)urea in anhydrous toluene. b. Sonicate the solution for 10 minutes to ensure complete dissolution.

-

Surface Functionalization: a. Place the cleaned and dried glass slides in the (3-Ethoxypropyl)urea solution. b. Leave the slides immersed for 24 hours at room temperature in a sealed container to allow for self-assembly.

-

Post-Coating Treatment: a. Remove the slides from the solution. b. Rinse the slides with fresh anhydrous toluene to remove any physisorbed molecules. c. Dry the slides under a gentle stream of nitrogen.

-

Characterization: a. Contact Angle Goniometry: Measure the water contact angle of the modified surface to assess the change in wettability. An increase in the contact angle compared to the clean glass surface would indicate the presence of the organic monolayer. b. X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of nitrogen from the urea group. c. Atomic Force Microscopy (AFM): Image the surface topography to observe the morphology of the self-assembled monolayer.

Data Presentation

As this application note is prospective, no experimental data has been generated. However, for researchers undertaking such studies, quantitative data should be summarized in tables for clarity. An example is provided below.

| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Hysteresis (°) | N 1s Peak (Binding Energy, eV) |

| Clean Glass | < 10 | < 10 | ~0 | Not Detected |

| (3-Ethoxypropyl)urea Modified | Value | Value | Value | ~400 |

Hypothetical data to be filled in upon experimentation.

Visualization of Supramolecular Assembly

The following diagram illustrates the proposed self-assembly of (3-Ethoxypropyl)urea on a hydroxylated surface, leading to a functionalized interface.

References